PBT-1033

Übersicht

Beschreibung

Synthesis Analysis

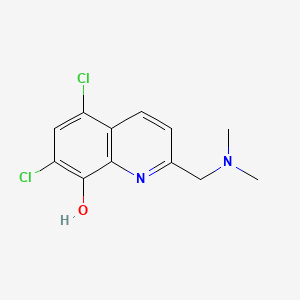

The synthesis of derivatives related to 8-Quinolinol often involves condensation reactions and the introduction of various substituents to modify its chemical structure and properties. For instance, Patel and Singh (2009) discussed the stoichiometric condensation of 5-chloromethyl-8-quinolinol with thiadiazol-2-ylamine in the presence of sodium bicarbonate, producing a compound with potential antimicrobial activity (Patel & Singh, 2009).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives, including those substituted at the 5,7 positions, has been extensively studied through X-ray crystallography and other spectroscopic methods. Kashino and Haisa (1973) analyzed isomorphous crystals of 5-chloro-7-iodo-8-quinolinol, revealing nearly planar molecular structures and the formation of dimers through hydrogen bonds (Kashino & Haisa, 1973).

Chemical Reactions and Properties

Quinolinol derivatives undergo various chemical reactions, highlighting their ambiphilic nature and reactivity towards different reagents. Son, Pudenz, and Hoefelmeyer (2010) described the synthesis of 8-(dimesitylboryl)quinoline and its rapid hydrolysis compared to other triorganoboranes, demonstrating the compound's unique reactivity profile (Son, Pudenz, & Hoefelmeyer, 2010).

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The planarity of the molecule and the presence of substituents significantly affect these properties, as seen in the detailed crystallographic analysis by Kashino and Haisa (1973).

Chemical Properties Analysis

The chemical properties of 8-Quinolinol derivatives, including acidity, basicity, and reactivity towards metal ions, are influenced by the nature and position of substituents on the quinoline ring. The study by Ohshima et al. (2010) on the synthesis of a fluorescent probe for Zn2+ based on 8-quinolinol derivatives highlights the compound's affinity for metal ions and its potential in bioimaging applications (Ohshima et al., 2010).

Wissenschaftliche Forschungsanwendungen

Behandlung neurodegenerativer Erkrankungen

PBT-1033 wurde als potenzielle Behandlung für neurodegenerative Erkrankungen wie Alzheimer-Krankheit und Huntington-Krankheit untersucht . Es wirkt als neuroprotektives Mittel, indem es Kupfer und Zink in das Zytoplasma liefert, was wiederum Enzyme wie Glykogensynthasekinase 3β und Calcineurin deaktiviert. Diese Enzyme sind potenzielle Ziele für die Behandlung der Huntington-Krankheit, da sie eine Rolle beim neuronalen Zelltod spielen .

Modulation der Proteinaggregation

Die Verbindung wurde mit der Modulation der Proteinaggregation in Verbindung gebracht, wobei sie sich speziell auf Amyloid-Vorläuferprotein (APP) und Tau-Proteine konzentriert . Durch die Hemmung von APP und die Modulation von Tau kann this compound die Bildung von Beta-Amyloid-Plaques und Neurofibrillen-Tangles reduzieren, die Kennzeichen der Alzheimer-Pathologie sind .

Pharmakokinetik und Arzneimittelwechselwirkungsstudien

This compound wurde pharmakokinetischen Studien unterzogen, um seine Absorption, seinen Metabolismus und seine Ausscheidung nach oraler Verabreichung zu verstehen . Darüber hinaus wurden Untersuchungen durchgeführt, um die Auswirkungen von this compound auf den Metabolismus anderer Verbindungen wie Koffein zu ermitteln, was für die Beurteilung potenzieller Arzneimittelwechselwirkungen entscheidend ist .

Forschung zu Infektionskrankheiten

Es gibt Hinweise darauf, dass this compound in der Forschung zu Infektionskrankheiten Anwendung finden könnte. So wurden beispielsweise Studien zu seiner in-vitro-Aktivität gegen adulte Würmer von Schistosoma mansoni durchgeführt, einem Parasiten, der für Schistosomiasis verantwortlich ist . Dies deutet auf ein Potenzial von this compound bei der Entwicklung von Behandlungen für parasitäre Infektionen hin.

Metallhomöostase in biologischen Systemen

Die Fähigkeit von this compound, Kupfer- und Zinksalze in Zellen zu transportieren, hat Auswirkungen auf die Untersuchung der Metallhomöostase in biologischen Systemen . Das Verständnis, wie this compound mit Metallionen interagiert, kann Erkenntnisse über die Rolle von Metallen in zellulären Prozessen und Krankheiten liefern.

Wirkmechanismus

Target of Action

PBT-1033, also known as PBT-2, is a small molecule that primarily targets the Amyloid Precursor Protein (APP) and Tau protein . These proteins play a crucial role in neurodegenerative diseases such as Alzheimer’s and Huntington’s disease .

Mode of Action

This compound is an orally active copper/zinc ionophore . It delivers copper and zinc ions into the cytoplasm, which deactivates the kinase glycogen synthase kinase 3β and the phosphatase calcineurin . These are potential targets for Huntington’s disease .

Biochemical Pathways

It is known that this compound can protect neurons against glutamate-induced excitotoxicity . It also reduces NMDAR-mediated Ca2+ flux in mouse cortical neurons and increases GSK3α/β phosphorylation in SH-SY5Y cells .

Pharmacokinetics

A clinical trial has been conducted to evaluate the absorption, metabolism, and excretion of this compound and to estimate its absolute bioavailability .

Result of Action

This compound has shown to restore cognition in mouse models of Alzheimer’s disease (AD) . It also has antibacterial activity against Gram-positive bacteria . In a mouse model of Alzheimer’s disease, this compound increased hippocampal apical spine density and basal spine density .

Eigenschaften

IUPAC Name |

5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPOQCQXOSEMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029571 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

747408-78-2, 1123760-88-2 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747408-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PBT2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747408782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT 2 (anti-Alzheimer agent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123760882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT-1033 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PBT-1033 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K6GJQ4O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

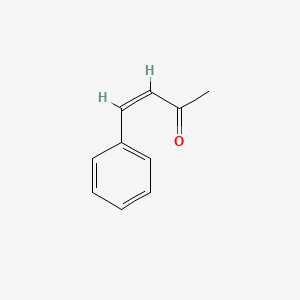

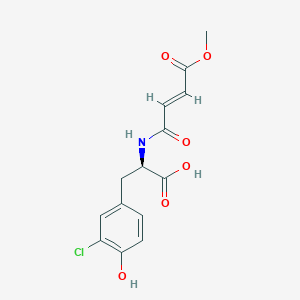

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one](/img/structure/B1248640.png)

![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)

![N-[4-[2-[[(R)-2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[2-oxo-3-(3-cyclopentylpropyl)-1-imidazolidinyl]benzenesulfonamide](/img/structure/B1248660.png)